Cyanamide

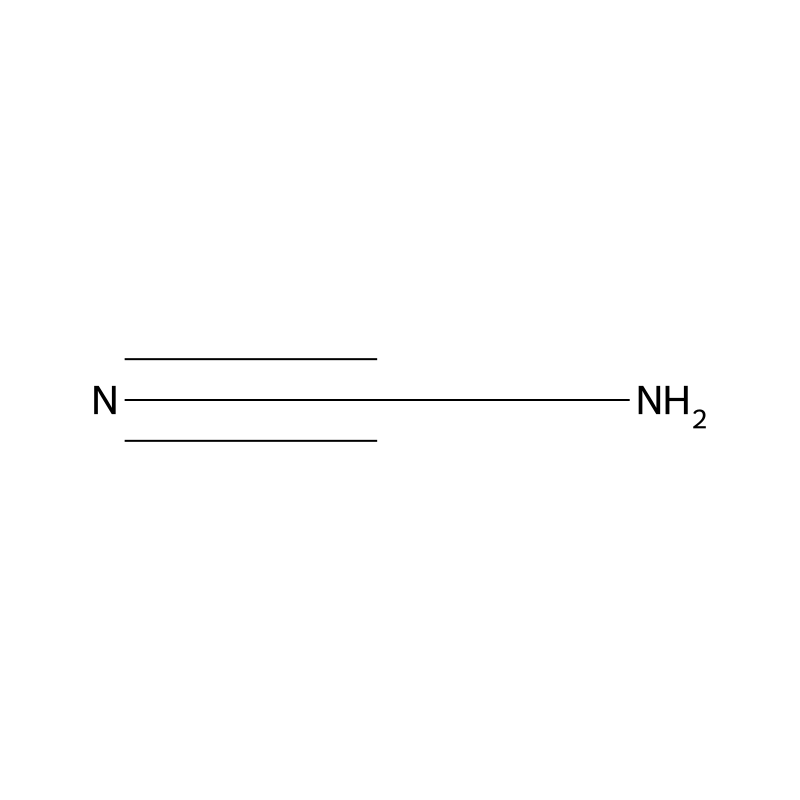

NH2CN

CH2N2

H2NCN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NH2CN

CH2N2

H2NCN

Molecular Weight

InChI

InChI Key

SMILES

solubility

78 % at 59 °F (NIOSH, 2024)

Insoluble in organic solvents

Essentially insoluble in water (decomposes)

In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane.

Slightly soluble in carbon disulfide

Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances.

In chloroform 2.4 g/kg, 20 °C

For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page.

Solubility in water, g/100ml at 25 °C: 85

Solubility in water: reaction

Insoluble

(59 °F): 78%

Synonyms

Canonical SMILES

Organic Synthesis:

Cyanamide, with its unique chemical structure containing a carbon, nitrogen, and another nitrogen atom, acts as a versatile building block in organic synthesis. Its reactive nature allows it to participate in various reactions, leading to the formation of diverse organic compounds.

- Cycloaddition Reactions: Cyanamide can act as a dipolarophile in [3 + 2] cycloaddition reactions with different dipoles, forming valuable heterocyclic compounds like 4-aminotetrazoles. Source: Recent Advances in Cyanamide Chemistry: Synthesis and Applications, MDPI: )

- Nucleophilic Addition: The cyanamide anion can act as a nucleophile, reacting with various functional groups like nitrile oxides to form novel heterocycles like oxadiazol-5-imines. These heterocycles have potential applications in the pharmaceutical industry. Source: Recent Advances in Cyanamide Chemistry: Synthesis and Applications, MDPI: )

Agriculture:

Research explores the potential of calcium cyanamide (CaCN2) as an alternative nitrogen source for crops. Compared to traditional fertilizers like urea, CaCN2 offers several advantages:

- Slow-release nitrogen: CaCN2 releases nitrogen slowly, reducing the risk of leaching and improving nitrogen use efficiency (NUE) in plants. This is particularly beneficial for sandy loam soils, which are prone to leaching. Source: Effect of Calcium Cyanamide as an Alternative Nitrogen Source on Growth, Yield, and Nitrogen Use Efficiency of Short-Day Onion, MDPI: )

- Enhanced growth and yield: Studies have shown that CaCN2 can improve plant growth, yield, and quality compared to traditional fertilizers in certain crops like onions. Source: Effect of Calcium Cyanamide as an Alternative Nitrogen Source on Growth, Yield, and Nitrogen Use Efficiency of Short-Day Onion, MDPI: )

Other Potential Applications:

While not as extensively researched, cyanamide's properties show potential in other fields:

- Pharmaceutical development: As mentioned earlier, cyanamide derivatives can be used as building blocks in drug synthesis.

- Material science: Cyanamide derivatives are being explored for developing new types of resins, plastics, and insulating materials.

Cyanamide, with the chemical formula H₂NCN, is a versatile organic compound characterized by its carbon-nitrogen triple bond. It is also known by various names, including carbamoyl cyanide and hydrogen cyanamide. Cyanamide appears as a white crystalline solid and is soluble in water. This compound is primarily recognized for its dual functionality, allowing it to participate in a wide range of

Agriculture

Cyanamide, often in the form of its calcium salt (calcium cyanamide), acts as a nitrogen fertilizer. It releases nitrogen slowly over time, making it a suitable source for various crops []. Additionally, calcium cyanamide exhibits some herbicidal properties, controlling weeds in agricultural settings [].

Medicine

Limited research suggests that cyanamide might have potential in treating alcoholism. It is thought to work by inhibiting aldehyde dehydrogenase, an enzyme responsible for metabolizing alcohol in the liver []. However, due to safety concerns and limited clinical data, cyanamide is not a widely used treatment for alcoholism.

Cyanamide exhibits a variety of chemical reactivity due to its functional groups. Notable reactions include:

- Cycloaddition Reactions: The carbon-nitrogen triple bond in cyanamide readily undergoes [3 + 2] and [2 + 2 + 2] cycloadditions, leading to the formation of five- and six-membered ring heterocycles .

- Nucleophilic Substitution: Cyanamide can be synthesized through nucleophilic substitution reactions involving allylic tertiary amines and cyanogen bromide .

- Hydrolysis: Under certain conditions (e.g., elevated temperatures), cyanamide can hydrolyze to produce ammonia and carbon dioxide .

- Electrophilic Reactions: Cyanamide can act as an electrophilic cyanide-transfer agent in various reactions, facilitating the formation of new carbon-nitrogen bonds .

Cyanamide has demonstrated significant biological activity, particularly in pharmacology. It is recognized for its potential use as a treatment for alcohol dependence due to its disulfiram-like effects, which can induce unpleasant reactions when alcohol is consumed. This includes symptoms such as facial flushing, nausea, and hypotension . Additionally, cyanamide has been studied for its effects on cellular processes, including its role in inhibiting certain enzymes involved in metabolism .

Cyanamide can be synthesized through several methods:

- Oxidation-Cyanation: A recent method involves using inexpensive reagents such as N-chlorosuccinimide and zinc cyanide to synthesize cyanamides efficiently while avoiding toxic cyanogen halides .

- Nucleophilic Substitution: Cyanamides can be produced via one-step nucleophilic substitution of allylic tertiary amines with cyanogen bromide under mild conditions .

- Hydrolysis of Dicyandiamide: Cyanamide can also be obtained through the hydrolysis of dicyandiamide at elevated temperatures .

These methods highlight the compound's accessibility and versatility in synthetic applications.

Cyanamide finds diverse applications across various fields:

- Agriculture: It is commonly used as a nitrogen fertilizer and plant growth regulator. Its ability to enhance nitrogen availability in soil makes it valuable for crop production.

- Pharmaceuticals: Due to its biological activity, cyanamide is explored as a therapeutic agent for conditions such as alcoholism and certain metabolic disorders.

- Synthetic Chemistry: Cyanamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Research has indicated that cyanamide can interact with other compounds to produce significant biological effects. For instance, studies have shown that it may enhance the effects of certain medications through its mechanism of action on metabolic pathways. Additionally, interactions with alcohol lead to acute adverse reactions due to its disulfiram-like properties . Understanding these interactions is crucial for developing safe therapeutic applications.

Cyanamide shares structural similarities with several other compounds that also contain carbon-nitrogen functionalities. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dicyandiamide | C₂H₄N₄O | A derivative of cyanamide; used as a fertilizer |

| Calcium Cyanamide | CaCN₂ | Used primarily as a fertilizer; less soluble than cyanamide |

| Guanylurea | C₃H₈N₄O | Used in agriculture; similar nitrogen content |

| Carbodiimide | C₂H₄N₂ | Important in peptide coupling; differs by structure |

Cyanamide's uniqueness lies in its ability to participate in a broader range of

Discovery and Early Research on Cyanamide

Cyanamide’s history began in the late 19th century with the work of German chemists Adolph Frank and Nikodem Caro, who sought to synthesize cyanides for gold extraction. Instead, their experiments with calcium carbide and nitrogen at 1,100°C yielded calcium cyanamide (CaCN₂) in 1895. This accidental discovery marked the birth of the Frank-Caro process, the first industrial method for nitrogen fixation. By 1901, Frank’s son Albert Frank recognized calcium cyanamide’s potential as a fertilizer, revolutionizing agriculture by replacing traditional clover-based green manuring.

Early applications focused on its role in soil enrichment, but World War I shifted priorities: calcium cyanamide became a precursor for explosives and ammonia production. By 1945, global production reached 1.5 million tons annually.

Evolution of Cyanamide Chemistry from the 20th to 21st Century

The mid-20th century saw cyanamide transition from agricultural use to advanced chemical synthesis. In the 1950s, researchers at SKW Trostberg stabilized aqueous cyanamide solutions, enabling its use in pharmaceuticals and polymers. Key advancements included:

- Functional versatility: Cyanamide’s dual nucleophilic (amino) and electrophilic (nitrile) sites facilitated reactions with alcohols, thiols, and amines, yielding guanidines, thioureas, and heterocycles.

- Pharmaceutical breakthroughs: By the 1970s, cyanamide derivatives like cimetidine (an anti-ulcer drug) emerged, leveraging its ability to form isoureas.

- Sustainable agriculture: Studies confirmed calcium cyanamide’s role in reducing nitrate leaching and enhancing soil microbial diversity, aligning with 21st-century sustainability goals.

The 2010s brought innovations in aminocyanation and cycloaddition chemistry, enabling syntheses of indoles, oxadiazoles, and covalent kinase inhibitors.

Milestones in Cyanamide Research and Applications

N≡C–NH₂ and HN=C=NH Equilibrium Dynamics

Cyanamide exhibits a fundamental structural duality through tautomeric equilibrium between two distinct forms: the nitrile tautomer (N≡C–NH₂) and the carbodiimide tautomer (HN=C=NH). This tautomeric behavior represents one of the most thoroughly investigated aspects of cyanamide chemistry, with significant implications for its reactivity and applications.

The nitrile form (N≡C–NH₂) constitutes the thermodynamically favored tautomer under most conditions. Density functional theory calculations indicate that this form is stabilized by approximately 3.6 kcal/mol relative to the carbodiimide form in the gas phase. The molecular geometry of the nitrile tautomer features a linear C≡N triple bond (1.159 Å) connected to an amino group through a C–N single bond (1.348 Å). The nitrogen-hydrogen bond lengths in this configuration measure 1.007 Å, and the molecule exhibits a dipole moment of 4.2 Debye.

The carbodiimide tautomer (HN=C=NH) represents the minor component of the equilibrium mixture under standard conditions. This form is characterized by two C=N double bonds (1.178 Å each) separated by a central carbon atom, creating an allene-like structure with a reduced dipole moment of 2.8 Debye. The nitrogen-hydrogen bond lengths in the carbodiimide form extend to 1.019 Å, reflecting the different electronic environment compared to the nitrile tautomer.

Experimental evidence from infrared spectroscopy studies confirms the coexistence of both tautomeric forms in solution and gas phase measurements. The equilibrium constant for the N≡C–NH₂ ⇌ HN=C=NH interconversion in the gas phase is approximately 10⁻³, indicating the overwhelming predominance of the nitrile form under these conditions. Variable-temperature nuclear magnetic resonance spectroscopy has provided direct observation of the tautomeric exchange process, revealing activation barriers of 73.3 kJ/mol for the interconversion mechanism.

The mechanistic pathway for tautomeric interconversion involves a 1,3-hydrogen shift process that proceeds through a four-membered ring transition state. Computational studies using density functional theory methods have elucidated the electronic reorganization accompanying this transformation, which involves significant changes in bond order and electron density distribution. The high activation barrier explains the relatively slow interconversion kinetics observed experimentally, with exchange rates on the order of milliseconds at ambient temperature.

In aqueous environments, the tautomeric equilibrium exhibits notable sensitivity to solvent effects. The energy difference between tautomers decreases substantially in polar solvents, ranging from 1.8 to 14.1 kcal/mol depending on the theoretical method employed. This solvent dependence reflects the differential stabilization of the tautomeric forms through hydrogen bonding and electrostatic interactions with water molecules.

Factors Affecting Tautomeric Interconversion

The tautomeric equilibrium of cyanamide demonstrates remarkable sensitivity to various environmental and chemical factors, each contributing to the relative stability and interconversion kinetics of the N≡C–NH₂ and HN=C=NH forms.

pH Effects and Protonation States

The hydrogen ion concentration exerts profound influence on cyanamide tautomeric behavior through differential protonation effects. Under acidic conditions (pH 2-4), the nitrile tautomer experiences enhanced stability due to preferential protonation of the amino nitrogen atom, which increases the electron density on the nitrile carbon and strengthens the C≡N triple bond. The protonated species [H₃N–C≡N]⁺ exhibits reduced tendency toward tautomeric rearrangement, with equilibrium constants favoring the nitrile form by factors of 10²-10³ compared to neutral conditions.

Conversely, basic conditions (pH 8-10) promote a modest shift toward the carbodiimide tautomer through deprotonation mechanisms that stabilize the HN=C=NH configuration. The anionic species [HN=C=N]⁻ formed under strongly basic conditions demonstrates enhanced resonance stabilization through delocalization of negative charge across the nitrogen-carbon-nitrogen framework. However, even under these conditions, the nitrile form remains the major component, with equilibrium constants typically not exceeding 10⁻¹.

Temperature Dependence and Thermal Effects

Temperature variations significantly impact both the position of tautomeric equilibrium and the rates of interconversion between forms. At low temperatures (below 25°C), the tautomeric system exhibits kinetic control, with slow interconversion rates favoring the thermodynamically stable nitrile form. Nuclear magnetic resonance studies at reduced temperatures reveal separate signals for both tautomers, confirming the sluggish exchange kinetics under these conditions.

Elevated temperatures (above 100°C) promote rapid equilibration between tautomeric forms while simultaneously affecting the equilibrium position. The activation energy for tautomeric interconversion decreases substantially at higher temperatures, enabling dynamic exchange on nuclear magnetic resonance timescales. Additionally, thermal energy facilitates access to higher-energy conformational states that may exhibit different tautomeric preferences compared to ground-state geometries.

Solvent Polarity and Hydrogen Bonding

The dielectric constant and hydrogen bonding capacity of solvents constitute critical determinants of tautomeric stability. In nonpolar solvents with low dielectric constants (ε < 5), the carbodiimide tautomer experiences relative stabilization due to reduced solvation of the polar nitrile form. This effect arises from the lower dipole moment of the carbodiimide structure (2.8 Debye) compared to the nitrile form (4.2 Debye), resulting in less unfavorable interactions with nonpolar environments.

Highly polar solvents (ε > 20) demonstrate the opposite trend, with enhanced stabilization of the nitrile tautomer through favorable dipole-solvent interactions. Water and other polar protic solvents additionally provide specific hydrogen bonding interactions with the amino group of the nitrile form, further stabilizing this tautomer through directional intermolecular forces.

Hydrogen bonding solvents exhibit particularly pronounced effects on tautomeric equilibria through specific interactions with functional groups. Alcohols and amines can form hydrogen bonds with the amino nitrogen of the nitrile form, stabilizing this tautomer through enthalpic contributions that overcome the entropic penalty of solvation. Computational studies using polarizable continuum models have quantified these effects, showing stabilization energies of 2-5 kcal/mol for hydrogen-bonded complexes.

Metal Ion Coordination Effects

The presence of metal ions introduces additional complexity to cyanamide tautomeric behavior through coordination interactions with nitrogen atoms. Transition metals such as iron, nickel, and cobalt can coordinate to either the amino nitrogen of the nitrile form or the terminal nitrogens of the carbodiimide form, depending on the metal's electronic configuration and coordination preferences.

Hard Lewis acids preferentially coordinate to the amino nitrogen of the nitrile tautomer, enhancing its stability through electron withdrawal from the nitrogen lone pair. This coordination mode strengthens the C≡N triple bond through reduced electron density and increases the activation barrier for tautomeric rearrangement. Conversely, soft Lewis acids may exhibit preference for coordination to the carbodiimide form, particularly when the metal center can participate in π-backbonding interactions with the C=N double bonds.

Pressure and Physical State Effects

High-pressure conditions generally favor the nitrile tautomer due to its higher density compared to the carbodiimide form. The molecular volume difference between tautomers, arising from distinct bond lengths and angles, results in preferential stabilization of the more compact nitrile structure under elevated pressure. Experimental studies using diamond anvil cells have demonstrated pressure-induced shifts in tautomeric equilibria, with pressure coefficients on the order of 10⁻³ MPa⁻¹.

Photochemical and Radiation Effects

Ultraviolet irradiation can induce tautomeric interconversion through electronic excitation mechanisms. Photoisomerization processes may proceed through excited-state pathways that bypass the high ground-state activation barriers, enabling rapid equilibration under photochemical conditions. These effects have been exploited in studies of cyanamide photochemistry and may have relevance to prebiotic chemistry scenarios involving solar radiation.

Self-Condensation Mechanisms

Dimerization to Dicyandiamide

The dimerization of cyanamide to dicyandiamide (2-cyanoguanidine) represents the primary self-condensation pathway under mild thermal conditions, proceeding through a nucleophilic addition mechanism that involves both tautomeric forms of the substrate. This transformation constitutes one of the most extensively studied reactions in cyanamide chemistry due to its industrial significance and mechanistic complexity.

The reaction mechanism initiates with nucleophilic attack of the amino nitrogen from one cyanamide molecule onto the nitrile carbon of a second molecule, forming a tetrahedral intermediate. The driving force for this process arises from the inherent electrophilicity of the nitrile carbon, which exhibits partial positive charge due to the electron-withdrawing effect of the nitrogen atom. Kinetic studies have established that the reaction follows second-order kinetics with respect to cyanamide concentration, confirming the bimolecular nature of the rate-determining step.

Mechanistic Pathway and Intermediates

The dimerization process proceeds through a series of discrete steps involving proton transfer and bond formation events. Initial nucleophilic attack generates a zwitterionic intermediate [H₂N–C(NH₂⁺)–C≡N], which rapidly undergoes intramolecular proton transfer to yield the neutral dicyandiamide product. The activation energy for this transformation has been measured at 85-95 kJ/mol, depending on reaction conditions and the presence of catalysts.

Experimental evidence supports the involvement of both cyanamide tautomers in the dimerization mechanism. While the nitrile form (N≡C–NH₂) serves as the primary electrophilic component, the carbodiimide tautomer (HN=C=NH) can act as a nucleophile through attack of its terminal nitrogen atoms. This dual reactivity contributes to the overall reaction rate and explains the complex kinetic behavior observed under certain conditions.

Temperature and pH Dependence

The dimerization reaction exhibits strong temperature dependence, with optimal conditions occurring in the range of 100-175°C. Below 100°C, reaction rates become impractically slow for synthetic applications, while temperatures above 175°C promote competing trimerization and higher oligomerization processes. The temperature coefficient for the dimerization reaction is approximately 2.5-3.0 per 10°C increase, indicating significant activation energy barriers.

pH effects on dimerization kinetics reveal complex behavior related to the ionization states of cyanamide. Under acidic conditions (pH 2-4), protonation of the amino nitrogen reduces its nucleophilicity, leading to decreased reaction rates. Conversely, basic conditions (pH 8-10) can promote side reactions involving hydroxide ion attack on the nitrile carbon, competing with the desired dimerization pathway. Optimal yields typically occur under neutral to slightly acidic conditions (pH 6-7).

Solvent Effects and Catalysis

The choice of solvent significantly influences both the rate and selectivity of cyanamide dimerization. Polar protic solvents such as water and alcohols promote the reaction through stabilization of charged intermediates and transition states. The rate enhancement in aqueous solution is particularly pronounced, with rate constants increasing by factors of 10²-10³ compared to reactions in nonpolar solvents.

Acid catalysis accelerates the dimerization process through protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon center. General acid catalysis has been observed with various Brønsted acids, exhibiting linear free energy relationships with Brønsted coefficients of 0.3-0.5. This catalytic effect enables dimerization to proceed under milder conditions while maintaining high selectivity for the dicyandiamide product.

Stereochemistry and Regioselectivity

The dimerization reaction proceeds with high regioselectivity, forming exclusively the 2-cyanoguanidine isomer rather than alternative connectivity patterns. This selectivity arises from the preferred orientation of reacting molecules in the transition state, which minimizes steric interactions while maximizing orbital overlap. The product dicyandiamide adopts a planar conformation stabilized by intramolecular hydrogen bonding between the guanidino and cyano groups.

Kinetic Parameters and Thermodynamics

Detailed kinetic analysis has established rate constants for cyanamide dimerization under various conditions. At 150°C in aqueous solution, the second-order rate constant is approximately 10⁻³ M⁻¹s⁻¹, with activation energies ranging from 85-95 kJ/mol depending on pH and ionic strength. The reaction exhibits minimal solvent isotope effects, consistent with a mechanism not involving rate-determining proton transfer.

Thermodynamic analysis reveals that dimerization is exothermic by approximately 45-50 kJ/mol, providing a favorable driving force for the transformation. The entropy change is negative (-120 to -130 J/mol·K) due to the loss of translational and rotational degrees of freedom upon product formation. These thermodynamic parameters explain the quantitative conversion typically observed under appropriate reaction conditions.

Trimerization Pathways to Melamine

The trimerization of cyanamide to melamine (2,4,6-triamino-1,3,5-triazine) represents a more complex self-condensation process that requires elevated temperatures and proceeds through multiple mechanistic pathways. This transformation has attracted considerable attention due to melamine's industrial importance and the mechanistic insights it provides into azine ring formation chemistry.

The trimerization reaction typically requires temperatures in the range of 180-300°C to achieve reasonable rates, significantly higher than those needed for dimerization. The increased thermal requirement reflects the greater complexity of forming a six-membered heterocyclic ring system compared to the linear dicyandiamide product. Multiple studies have established that trimerization can proceed through both direct pathways from cyanamide and indirect routes involving dicyandiamide as an intermediate.

Direct Trimerization Mechanism

The direct trimerization pathway involves the cyclic condensation of three cyanamide molecules through a series of nucleophilic addition and cyclization steps. Computational studies using density functional theory have elucidated the potential energy surface for this transformation, revealing multiple possible intermediates and transition states. The process initiates with formation of a linear trimer intermediate through sequential nucleophilic attacks, followed by intramolecular cyclization to generate the triazine ring.

The activation energy for direct trimerization has been calculated at 120-140 kJ/mol, explaining the elevated temperature requirements. The reaction mechanism involves significant electronic reorganization as the linear carbon-nitrogen chain converts to the aromatic triazine system, with associated stabilization energy of approximately 80-100 kJ/mol. This aromatic stabilization provides the thermodynamic driving force that makes the trimerization process favorable despite the entropic penalty.

Indirect Pathways via Dicyandiamide

An alternative trimerization mechanism proceeds through dicyandiamide as an intermediate, which can react with additional cyanamide molecules to form melamine. This pathway typically becomes dominant at lower temperatures where dicyandiamide formation is favored over direct trimerization. The rate of melamine formation from dicyandiamide-cyanamide mixtures is nearly identical to that observed from cyanamide alone, suggesting rapid equilibration between these species under reaction conditions.

Kinetic analysis of the indirect pathway reveals complex behavior involving multiple competitive processes. The overall rate expression includes terms for both dicyandiamide formation and its subsequent reaction with cyanamide, leading to non-linear kinetics that depend on the relative concentrations of reactants. This mechanistic complexity has important implications for optimizing synthetic conditions and controlling product distributions.

Catalytic Effects and Optimization

Various catalysts have been developed to promote cyanamide trimerization under milder conditions while improving selectivity. Solid acid catalysts, including zeolites and sulfated metal oxides, demonstrate significant activity for melamine formation. These catalysts operate through activation of the cyanamide nitrile groups via coordination to acidic sites, lowering the activation barriers for cyclization.

Metal-based catalysts, particularly those containing potassium or sodium hydroxide, have shown effectiveness in promoting trimerization in organic solvents. The mechanism involves formation of cyanamide-metal complexes that facilitate the cyclization process through coordination effects. Optimal conditions typically involve 0.1-0.5 equivalents of metal hydroxide in dimethyl sulfoxide at 180°C, achieving melamine yields of 80-95%.

Reaction Kinetics and Selectivity

The kinetics of cyanamide trimerization exhibit complex temperature dependence due to competing reaction pathways. At lower temperatures (180-220°C), the indirect pathway via dicyandiamide predominates, while higher temperatures (250-300°C) favor direct trimerization. The selectivity for melamine versus higher oligomers depends critically on reaction time and temperature, with longer reaction times promoting formation of condensed products such as melam and melem.

Product yields for melamine formation typically range from 60-75% under optimized conditions, with the remainder consisting of unreacted starting material and higher condensation products. The yield limitation arises primarily from competing reactions that form linear oligomers and from thermal decomposition processes that become significant at high temperatures.

Mechanistic Insights from Computational Studies

Density functional theory calculations have provided detailed insights into the electronic changes accompanying trimerization. The transformation involves substantial charge redistribution as the linear carbon-nitrogen chains convert to the aromatic triazine system. Natural bond orbital analysis reveals that the cyclization process is driven by favorable orbital interactions between the nitrogen lone pairs and the π-system of the developing triazine ring.

The calculated reaction pathway involves formation of progressively more stable intermediates as the ring closure proceeds. The final cyclization step exhibits the highest activation barrier, consistent with experimental observations that this is the rate-determining step. The aromatic stabilization energy gained upon melamine formation provides a significant thermodynamic driving force that ensures high conversion under appropriate conditions.

Formation of Higher Azines

The formation of higher azines from cyanamide represents the most complex class of self-condensation reactions, leading to products including melam, melem, and melon through sequential condensation and thermal rearrangement processes. These transformations typically occur at temperatures exceeding 300°C and involve intricate mechanistic pathways that combine elements of nucleophilic addition, cyclization, and thermal elimination.

Melam Formation and Structure

Melam (6-amino-1,3,5-triazine-2,4-diamine) forms through condensation of melamine with additional cyanamide units, followed by cyclization and elimination of ammonia. The reaction mechanism involves initial nucleophilic attack of melamine amino groups on cyanamide molecules, generating linear intermediates that subsequently cyclize to form the extended triazine framework. This process requires temperatures of 200-250°C and proceeds with activation energies of 110-130 kJ/mol.

The molecular structure of melam consists of two triazine rings connected through bridging nitrogen atoms, creating a bicyclic system with extended conjugation. X-ray crystallographic studies reveal that melam adopts a nearly planar conformation stabilized by extensive hydrogen bonding between amino groups and ring nitrogens. This structural arrangement contributes to the thermal stability of melam and its ability to undergo further condensation reactions.

Melem Formation Mechanism

Melem (2,5,8-triamino-tri-s-triazine) represents a higher-order condensation product formed through thermal treatment of melam or direct condensation from cyanamide at elevated temperatures. The formation mechanism involves complex rearrangement processes that generate the heptazine ring system characteristic of melem. Computational studies indicate that melem formation proceeds through elimination of ammonia from intermediate species, with activation energies of 140-160 kJ/mol.

The heptazine structure of melem provides exceptional thermal stability and unique electronic properties due to the extended aromatic system. Density functional theory calculations reveal that the highest occupied molecular orbital of melem exhibits significant delocalization across the entire ring system, contributing to its stability and reactivity patterns. This electronic structure has important implications for applications in materials science and catalysis.

Melon and Polymeric Products

At temperatures exceeding 350°C, cyanamide self-condensation leads to formation of melon and related polymeric products through extensive cross-linking and cyclization reactions. Melon consists of linear chains of heptazine units connected through nitrogen bridges, creating a graphitic carbon nitride structure with unique properties. The formation mechanism involves thermal decomposition of lower oligomers coupled with polymerization processes that generate the extended network structure.

The polymeric nature of melon makes detailed structural characterization challenging, but spectroscopic evidence indicates the presence of triazine rings connected through amino and imino linkages. Solid-state nuclear magnetic resonance studies reveal signals consistent with multiple carbon and nitrogen environments, reflecting the complex connectivity patterns in the polymer backbone. The thermal stability of melon extends beyond 400°C, making it suitable for high-temperature applications.

Kinetic Analysis and Optimization

The kinetics of higher azine formation exhibit complex behavior due to the multiple competing pathways and intermediate species involved. Reaction rates generally decrease as the degree of condensation increases, reflecting the reduced reactivity of larger oligomers and the steric hindrance encountered in forming extended ring systems. The overall process can be described by a cascade of consecutive reactions, each with distinct kinetic parameters.

Optimization of conditions for specific higher azine products requires careful control of temperature, reaction time, and atmosphere. Formation of melam is favored at moderate temperatures (200-250°C) with reaction times of 6-15 hours, while melem production requires higher temperatures (250-350°C) and extended reaction periods. Melon formation necessitates temperatures above 350°C and can be promoted by using flowing ammonia to remove eliminated water and ammonia.

Thermodynamic Considerations

The thermodynamics of higher azine formation reflect the balance between favorable aromatic stabilization and unfavorable entropy changes associated with elimination reactions. Each condensation step is accompanied by loss of small molecules (typically ammonia or water), providing an entropic driving force that helps overcome the activation barriers for cyclization. The cumulative effect of these eliminations makes the overall process thermodynamically favorable at elevated temperatures.

Heat release measurements indicate that the formation of melam, melem, and melon is highly exothermic, with reaction enthalpies ranging from -40 to -80 kJ/mol per condensation step. This substantial heat evolution necessitates careful temperature control in large-scale processes to prevent runaway reactions and ensure product quality. The exothermic nature also contributes to the self-sustaining character of these reactions once initiated.

Catalytic Mechanisms in Cyanamide Transformations

General Acid Catalysis

General acid catalysis plays a pivotal role in cyanamide transformations, facilitating a wide range of reactions through proton transfer mechanisms that activate the substrate toward nucleophilic attack. The mechanistic principles underlying acid-catalyzed cyanamide reactions involve protonation of the nitrile nitrogen, which enhances the electrophilicity of the adjacent carbon center and promotes subsequent bond-forming processes.

Mechanistic Framework of Acid Catalysis

The fundamental mechanism of general acid catalysis in cyanamide systems involves rapid pre-equilibrium protonation of the nitrile nitrogen to form the protonated species [H₂N–C≡NH]⁺. This protonation event dramatically increases the electrophilicity of the nitrile carbon through inductive electron withdrawal, making it more susceptible to nucleophilic attack. The enhanced reactivity enables reactions to proceed under milder conditions compared to uncatalyzed processes.

Kinetic studies of acid-catalyzed cyanamide reactions reveal classic general acid catalysis behavior, with rate constants proportional to the concentration of proton donors. The Brønsted relationship for these systems typically exhibits α values of 0.26-0.31, indicating that the transition state involves partial proton transfer to the substrate. This intermediate degree of proton transfer reflects the balance between substrate activation and transition state stabilization.

Nucleophile Addition Reactions

Acid catalysis proves particularly effective in promoting addition of nucleophiles to the cyanamide nitrile group. The addition of thiolate anions to cyanamide exemplifies this catalytic mode, where general acids facilitate formation of isothiourea products through transition state stabilization. The mechanism involves protonation of the nitrile nitrogen concurrent with nucleophilic attack, creating a concerted process that minimizes the accumulation of high-energy intermediates.

The effectiveness of different acid catalysts correlates with their pKa values according to the Brønsted relationship. Optimal catalytic activity typically occurs with acids having pKa values in the range of 3-5, providing sufficient proton-donating ability while maintaining reasonable concentrations of the neutral acid form. Stronger acids may lead to over-protonation and reduced nucleophilicity of attacking species, while weaker acids provide insufficient activation.

Solvent Effects and Medium Dependence

The efficiency of general acid catalysis in cyanamide reactions exhibits strong dependence on solvent properties, particularly dielectric constant and hydrogen bonding capacity. Polar protic solvents enhance catalytic effectiveness through stabilization of charged transition states and intermediates. The solvent isotope effect for acid-catalyzed cyanamide reactions is typically modest (kH/kD = 1.5-2.0), consistent with partial proton transfer in the rate-determining step.

Hydrogen bonding between the solvent and reaction components can significantly influence the catalytic mechanism. In alcohol solvents, specific hydrogen bonding interactions may stabilize the protonated cyanamide species, effectively increasing its concentration and promoting faster reaction rates. These solvent effects must be considered when optimizing reaction conditions for synthetic applications.

Temperature Dependence and Activation Parameters

The temperature dependence of acid-catalyzed cyanamide reactions provides insight into the mechanistic details and transition state structure. Activation energies for acid-catalyzed processes are typically 20-40 kJ/mol lower than those for uncatalyzed reactions, reflecting the stabilization provided by proton transfer. The activation entropy is often negative, consistent with the more ordered transition state involving multiple molecular components.

Applications in Synthetic Chemistry

General acid catalysis has found extensive application in synthetic transformations of cyanamide. The formation of guanidine derivatives through acid-catalyzed addition of amines to cyanamide represents a particularly important class of reactions. These processes typically employ weak acids such as carboxylic acids or phenols as catalysts, achieving high yields under mild conditions.

Heterocyclic synthesis involving cyanamide frequently relies on acid catalysis to promote cyclization reactions. The formation of pyrimidine and triazine derivatives through condensation with carbonyl compounds proceeds efficiently under acidic conditions, with the acid serving both to activate the cyanamide and to facilitate subsequent ring-closing steps. These reactions demonstrate the versatility of acid catalysis in complex multi-step transformations.

Metal-Catalyzed Transformations

Metal-catalyzed transformations of cyanamide encompass a diverse array of reactions involving transition metal complexes that activate the substrate through coordination and facilitate bond formation or cleavage processes. These catalytic systems have emerged as powerful tools for accessing complex molecular architectures and enabling transformations that are difficult to achieve through conventional methods.

Coordination Modes and Activation Mechanisms

Cyanamide exhibits multiple coordination modes with transition metals, depending on the metal's electronic configuration and the reaction conditions. The most common coordination involves binding through the amino nitrogen to form η¹-complexes, where the metal center activates the nitrile group toward nucleophilic attack. Alternative coordination through the nitrile nitrogen creates η¹-complexes that enhance the electrophilicity of the amino group.

Bidentate coordination involving both nitrogen atoms generates five-membered metallacycles that exhibit unique reactivity patterns. These chelated complexes often display enhanced stability compared to monodentate analogs and can undergo insertion reactions with unsaturated substrates. The choice of coordination mode depends on factors including metal identity, ligand environment, and steric constraints.

Iron-Catalyzed Cycloaddition Reactions

Iron complexes have demonstrated exceptional utility in catalyzing [2+2+2] cycloaddition reactions involving cyanamide and alkynes. These transformations proceed through metallacyclic intermediates formed by oxidative addition of the alkyne to the iron center, followed by insertion of cyanamide and reductive elimination to form pyridine products. The use of iron catalysts offers advantages including low cost, reduced toxicity, and high functional group tolerance.

The mechanism of iron-catalyzed cycloaddition involves initial formation of an iron-alkyne complex, which undergoes oxidative addition to generate a ferracyclopentene intermediate. Cyanamide insertion into this metallacycle creates a seven-membered intermediate that rearranges and eliminates to afford the pyridine product. Optimal conditions typically involve 5-10 mol% iron catalyst, zinc as a reducing agent, and temperatures of 80-150°C.

Nickel-Catalyzed Hydroamination

Nickel complexes excel in catalyzing hydroamination reactions where cyanamide adds across alkene or alkyne multiple bonds. These transformations proceed through nucleophilic attack of the cyanamide amino group on coordinated unsaturated substrates, followed by protonation to release the product and regenerate the catalyst. The regioselectivity of these reactions can be controlled through judicious choice of ligands and reaction conditions.

The catalytic cycle for nickel-catalyzed hydroamination begins with substrate coordination to the metal center, which activates the multiple bond toward nucleophilic attack. Cyanamide coordination creates a ternary complex that undergoes intramolecular addition to form a metallacycle. Subsequent protonolysis releases the hydroamination product and regenerates the active catalyst. Typical reaction conditions involve 2-5 mol% nickel catalyst under hydrogen atmosphere at 40-120°C.

Cobalt-Catalyzed Trimerization

Cobalt complexes demonstrate high activity for cyanamide trimerization reactions, offering an alternative to thermal processes for melamine synthesis. The catalytic mechanism involves sequential coordination and insertion of cyanamide molecules to build up the triazine ring system. Low-valent cobalt species generated in situ through reduction prove most effective for these transformations.

The trimerization process begins with formation of a cobalt-cyanamide complex, which undergoes nucleophilic attack by a second cyanamide molecule. Subsequent coordination and cyclization steps generate the triazine product while regenerating the catalyst. Optimal conditions typically require inert atmosphere, elevated temperatures (100-180°C), and careful control of cobalt oxidation state.

Ligand Effects and Optimization

The choice of supporting ligands profoundly influences the activity and selectivity of metal-catalyzed cyanamide transformations. Phosphine ligands generally provide enhanced stability for metal complexes while modulating their electronic properties. Bidentate ligands such as bisphosphines often show superior performance compared to monodentate analogs due to the chelate effect.

N-heterocyclic carbene ligands have emerged as particularly effective supporting ligands for cyanamide transformations. These strong σ-donor ligands stabilize low-valent metal centers while providing steric protection that enhances catalyst longevity. The tunable nature of carbene ligands allows for optimization of both electronic and steric properties to match specific reaction requirements.

Mechanistic Studies and Structure-Activity Relationships

Detailed mechanistic studies using spectroscopic and computational methods have elucidated the factors controlling metal-catalyzed cyanamide reactions. In situ NMR spectroscopy has enabled direct observation of key intermediates in several catalytic cycles, providing insight into the rate-determining steps and decomposition pathways. These studies have guided the development of improved catalyst systems with enhanced activity and selectivity.

Density functional theory calculations have complemented experimental mechanistic studies by providing detailed energy profiles for catalytic transformations. These computational studies reveal the electronic changes accompanying metal-cyanamide interactions and identify transition states for key bond-forming steps. The insights gained from these calculations have informed ligand design strategies and optimization of reaction conditions.

Enzyme-Mediated Reactions

Enzyme-mediated transformations of cyanamide represent highly specialized catalytic processes that achieve remarkable selectivity and efficiency under physiological conditions. These biological catalysts have evolved specific mechanisms for cyanamide recognition and transformation, often involving complex protein-substrate interactions that enable precise control over reaction outcomes.

Cyanamide Hydratase: Structure and Mechanism

Cyanamide hydratase (EC 4.2.1.69) catalyzes the hydration of cyanamide to urea through a mechanism involving nucleophilic attack of enzyme-bound water on the nitrile carbon. The enzyme belongs to the family of lyases and exhibits high specificity for cyanamide compared to other nitrile-containing compounds. Structural studies reveal an active site containing conserved residues that position the substrate and activate water for nucleophilic attack.

The catalytic mechanism begins with cyanamide binding to the enzyme active site through hydrogen bonding interactions with conserved amino acid residues. A zinc ion or other metal cofactor coordinates to the nitrile nitrogen, enhancing the electrophilicity of the carbon center. Simultaneously, a hydroxide ion derived from enzyme-bound water attacks the activated nitrile carbon to form a tetrahedral intermediate.

The intermediate subsequently collapses to form an enzyme-bound iminol species, which rapidly tautomerizes to the more stable urea product. Proton transfer reactions involving active site residues facilitate these transformations while maintaining the proper ionization states of catalytic groups. Product release regenerates the free enzyme and completes the catalytic cycle.

Kinetic Parameters and Catalytic Efficiency

Kinetic analysis of cyanamide hydratase reveals Michaelis-Menten behavior with KM values typically in the range of 5-20 mM for cyanamide. The turnover numbers (kcat) vary significantly among different enzyme sources, ranging from 10⁻² to 10¹ s⁻¹. The catalytic efficiency (kcat/KM) generally falls in the range of 10²-10³ M⁻¹s⁻¹, indicating moderate substrate affinity and turnover rates.

The pH dependence of enzymatic activity reveals optimal activity in the range of pH 7-8, consistent with the ionization states of active site residues. Temperature studies show typical enzyme behavior with optimal activity around 25-40°C and thermal denaturation occurring above 60°C. The enzyme exhibits good stability under physiological conditions but may require cofactors or stabilizing agents for extended storage.

Carbonic Anhydrase: Alternative Hydration Pathway

Human carbonic anhydrase isozymes I and II demonstrate ability to catalyze cyanamide hydration to urea, representing an alternative enzymatic pathway for this transformation. This reaction proceeds through a mechanism distinct from the enzyme's normal carbon dioxide hydration activity, involving direct coordination of cyanamide to the active site zinc ion.

X-ray crystallographic studies of carbonic anhydrase soaked with cyanamide solutions reveal direct coordination of the substrate to the zinc center through the nitrile nitrogen. This coordination activates the nitrile carbon toward nucleophilic attack by the zinc-bound hydroxide ion. The resulting tetrahedral intermediate rapidly converts to urea, which remains coordinated to the zinc through one of its nitrogen atoms.

Kinetic studies indicate that cyanamide acts as both a substrate and a competitive inhibitor of carbonic anhydrase, with inhibition constants (KI) of 61 mM and 238 mM for isozymes II and I, respectively. The dual substrate-inhibitor behavior arises from the tight binding of the urea product to the active site zinc, which requires slow dissociation for enzyme turnover.

Catalase-Mediated Oxidative Activation

Catalase plays a unique role in cyanamide metabolism by catalyzing its oxidative conversion to an active metabolite that inhibits aldehyde dehydrogenase. This transformation represents a bioactivation process rather than a simple hydrolysis, involving complex redox chemistry within the catalase active site.

The mechanism of catalase-mediated cyanamide activation involves initial coordination of the substrate to the heme iron center, followed by oxidative transformation using hydrogen peroxide as the oxidant. The exact structure of the active metabolite remains unknown, but evidence suggests formation of a cyanamide-derived radical species that can modify protein cysteine residues. This bioactivation process explains the pharmacological effects of cyanamide as an alcohol-deterrent drug.

Kinetic studies demonstrate that cyanamide bioactivation by catalase exhibits complex behavior involving both substrate activation and enzyme inhibition. The dual effects arise from the ability of cyanamide to both serve as a substrate for oxidative activation and to irreversibly modify the catalase active site. This self-inactivation mechanism may serve as a protective mechanism to limit the extent of bioactivation.

Physiological Significance and Regulation

Enzyme-mediated cyanamide transformations play important roles in various biological processes, including nitrogen metabolism and xenobiotic detoxification. The presence of cyanamide hydratase in microorganisms enables these species to utilize cyanamide as a nitrogen source, converting it to urea which can be further metabolized by urease. This pathway represents an important component of microbial nitrogen cycling.

In plants, cyanamide metabolism involves rapid conversion to urea followed by incorporation into amino acid biosynthetic pathways. The enzyme systems responsible for these transformations are typically induced in response to cyanamide exposure, suggesting adaptive mechanisms for dealing with this potentially toxic compound. The regulation of these enzymes may be important for plant responses to cyanamide-containing fertilizers.

Applications in Biotechnology and Environmental Remediation

The high specificity and efficiency of cyanamide-metabolizing enzymes have led to their application in biotechnology and environmental remediation. Microbial systems expressing cyanamide hydratase can be used for bioremediation of cyanide-contaminated environments, converting toxic cyanide compounds to less harmful products. These biological treatment systems offer advantages over chemical methods including milder conditions and higher selectivity.

Genetically modified organisms expressing cyanamide-metabolizing enzymes have been developed for agricultural applications. These systems can provide resistance to cyanamide-based herbicides while enabling utilization of cyanamide as a nitrogen source. The development of such biotechnological applications requires careful consideration of enzyme stability, expression levels, and environmental safety.

Physical Description

Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical.

Liquid

Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH]

Deliquescent, crystalline solid; [CHEMINFO]

COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS.

COLOURLESS CRYSTALS.

Colorless, gray, or black crystals or powder.

Crystalline solid.

Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.]

Color/Form

Colorless crystals or powder

White crystals

Orthorhombic, elongated, six-sided tablets from dimethyl phthalate

Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals.

Deliquescent crystals

Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

500 °F at 760 mmHg (Decomposes) (NIOSH, 2024)

140 °C at 19 mm Hg

Boiling point at 19 mm Hg is 140 °C

at 0.067kPa: 83 °C

sublimes

500 °F (decomposes)

Sublimes

500 °F (Decomposes)

Flash Point

286 °F; 141 °C (closed cup)

141 °C

286 °F

Heavy Atom Count

Vapor Density

Density

1.28 (NIOSH, 2024) - Denser than water; will sink

2.29 at 20 °C/4 °C

1.282 g/cu cm at 20 °C

Relative density (water = 1): 1.28

2.3 g/cm³

2.29

1.28

LogP

-0.82 (LogP)

log Kow = -0.82 (20 °C)

Decomposition

260 °C

Melting Point

113 °F (NIOSH, 2024)

Approximately 1340 °C

45-46 °C

44 °C

2372 °F

113 °F

2444 °F

UNII

Related CAS

156-62-7 (calcium salt (1:1))

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H361fd: Suspected of damaging fertility;

Suspected of damaging the unborn child [Warning Reproductive toxicity];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

MEDICATION (VET): Has been used as an anthelmintic.

Cyanamide (carbimide or calcium carbimide) has been used to treat chronic alcoholism for more than 45 years.

Mechanism of Action

Oral administration of 7.0 mg/kg calcium carbimide to the rat produced differential inhibition of hepatic aldehyde dehydrogenase (ALDH) isozymes, as indicated by the time-course profiles of enzyme activity. The low-Km mitochondrial ALDH was most susceptible to inhibition following calcium carbimide administration, with complete inhibition occurring at 0.5 hr and return to control activity at 96 hr. The low-Km cytosolic and high-Km mitochondrial, cytosolic, and microsomal ALDH isozymes were inhibited to a lesser degree and (or) for a shorter duration compared with the mitochondrial low-Km enzyme. The time course of carbimide, the hydrolytic product of calcium carbimide, was determined in plasma following oral administration of 7.0 mg/kg calcium carbimide to the rat. The maximum plasma carbimide concentration (102 ng/mL) occurred at 1 hr and the apparent elimination half-life in plasma was 1.5 hr. Carbimide was not measurable in the liver during the 6.5 hr time interval when carbimide was present in the plasma. There were negative, linear correlations between plasma carbimide concentration and hepatic low-Km mitochondrial, low-Km cytosolic, and high-Km microsomal ALDH activities. In vitro studies demonstrated that carbimide, at concentrations obtained in plasma following oral calcium carbimide administration, produced only 19% inhibition of low-Km mitochondrial ALDH and no inhibition of low-Km cytosolic and high-Km microsomal ALDH isozymes. These data demonstrate that carbimide, itself, is not primarily responsible for hepatic ALDH inhibition in vivo following oral calcium carbimide administration. It would appear that carbimide must undergo metabolic conversion in vivo to inhibit hepatic ALDH enzymes, which is supported by the observation of no measurable carbimide in the liver when ALDH was maximally inhibited following oral calcium carbimide administration.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.2.1.-]

ALDH [HSA:217 219 224] [KO:K00128]

Vapor Pressure

3.75X10-3 mm Hg at 20 °C

Vapor pressure, Pa at 20 °C: 0.5

0 mmHg (approx)

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Impurities

Dicyandiamide ... /is/ the main impurity in cyanamide.

Cyanamide, especially in solution, always contains the dimer.

Other CAS

2669-76-3

20890-10-2

Absorption Distribution and Excretion

Metabolism Metabolites

Cyanide was detected as a product of cyanamide oxidation by bovine liver catalase in vitro under conditions that also produced an active aldehyde dehydrogenase (AlDH) inhibitor. Cyanide formation was directly related to both cyanamide and catalase concentrations and was also dependent on incubation time. The apparent Km for this reaction was 172 microM. Cyanide formation was blocked by ethanol, a known substrate for catalase Compound I. The toxic effects of cyanamide in the dog, a species with limited capacity to conjugate cyanamide by N-acetylation, may be causally related to enhancement of this catalase-mediated pathway for cyanamide metabolism.

The main urinary metabolite of hydrogen cyanamide (cyanamide) in rat and man is acetylcyanamide (n-acetylcyanamide). An analytical method was developed to determine acetylcyanamide in the urine with a limit of quantification of <10 ug/l (mean recovery 96.1% using spikes of 20 ug/l; relative standard deviation < 4%. This methodology is based upon ion chromatography using column-switch techniques and UV detection. It could be demonstrated that in rats an average of 45.6% of oral applied cyanamide (10 mg/kg) was excreted in the urine as acetylcyanamide. In male human volunteers a mean of 40% of oral admin cyanamide (mean dose 0.25 mg/kg body weight) was excreted via the urine as acetylcyanamide. The same group of volunteers participated in skin absorption study with dermal application of the above cyanamide dose onto a skin surface area of 32 sq cm. Within an application period of 6 hr an average cyanamide quantity of 2.3 mg, was available for skin absorption. A mean portion of 7.7% of this quantity was found as acetylcyanamide in the urine of the participants. Findings from literature state that cyanamide is metabolized in vitro to cyanide. According to examinations performed in vivo, however, such a metabolic pathway seems to be irrelevant for man. In comparisons with the control values there was no significant incr of both the cyanide concn in the blood and the thiocyanate concentrations in the urine of the above volunteers after the described oral cyanamide admin.

Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Cyanamide

Drug Warnings

Drug-induced toxicity in chronic alcoholics who participated in a 4-month placebo controlled clinical trial of the efficacy of calcium carbimide is reported. Daily monitoring of patients' compliance indicated that 85% of study medications were taken, and very little drinking took place during the study. Patients did not report more symptoms or experience more medical problems during calcium carbimide administration than during placebo administration. There was no evidence of hepatotoxicity, or behavioral toxicity. Mean white blood cell count was slightly increased during calcium carbimide treatment, and returned to baseline values when calcium carbimide was stopped. Thyroid function was not affected by calcium carbimide in patients with normal pretreatment function. However one patient with pretreatment reduced thyroid function became hypothyroid after calcium carbimide administration, which indicates a need for systematic monitoring.

Biological Half Life

Use Classification

Agrochemicals -> Pesticides

Hazard Classes and Categories -> Reactive - 2nd degree

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 1st degree

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Reaction of nitrogen with calcium carbide at elevated temp

Prepared commercially by continuous carbonation of calcium cyanamide in water according to the equations: 2CaNCN + 2H2O = Ca(HNCN)2 + Ca(OH)2; Ca(HNCN)2 + CO2 + H2O = 2H2NCN + CaCO3.

Cyanamide is manufactured from calcium cyanamide by continuous carbonation in an aqueous medium. In the continuous cyanamide process, the amount of calcium cyanamide and water added is equivalent to the aqueous cyanamide removed.

General Manufacturing Information

Cyanamide, calcium salt (1:1): ACTIVE

Cyanamide: ACTIVE

Used as a fertilizer since 1905. Later introduced as herbicide and defoliant by American Cyanamid Co., but these uses are now discontinued.

Industrial-grade calcium cyanamide contains, in addition to CaCN2, approximately 20% CaO and 10-12% free carbon, which gives the product its gray-black color. It also contains a small amount of nitrides formed from silica and alumina. The total nitrogen content varies from 22-25%, depending on the raw materials used. Of the total nitrogen, 92-95% is present as cyanamide and 0.1-0.4% as dicyandiamide; the remainder is present as nitrides.

Commercial-grade calcium cyanamide has approximately the following composition: [Table#3103]

CYANAMIDE IS A NAME APPLIED BOTH TO CARBODIIMIDE & TO CALCIUM DERIVATIVE, CALCIUM CYANAMIDE.

Analytic Laboratory Methods

Calcium cyanamide detn air colorimetry.

A specific and stability- indicating HPLC method was developed for the analysis of calcium cyanamide in bulk material and dosage form. Calcium cyanamide in samples was converted into dansyl cyanamide. A muBondapak C18 column was employed for HPLC with 0.01M sodium phosphate (pH 6.3) acetonitrile (75:25, volume/volume) as the mobile phase. The proposed HPLC method was validated for linearity, specificity, accuracy and reproducibility.

Cyanamide is determined by potentiometric titration with silver nitrate in ammoniacal medium. It can also be determined by precipitation as the silver salt in ammoniacal solution and back-titration of the excess of silver ions or by determination of nitrogen in the silver cyanamide precipitate. Cyanamide can also be determined by direct HPLC with UV detection at 200 nm.

Traces of cyanamide can be analyzed spectrophotometrically after derivatization with pentacyanoammineferrate(II). Due to its low UV absorption, direct HPLC determination is not generally suitable. However, after derivatization with 1,2-naphthoquinone-4-sulfonate or with acetic anhydride, it can be detected by HPLC.

Product by the Kjeldahl method or by argentometric determination. .... Residues (1) By colorimetric determination of a derivative. ... (2) By HPLC

Clinical Laboratory Methods

Storage Conditions

The commercial 50% solution produced by Degussa AG is stabilized by a special buffer system to a pH between 4.0 and 4.6. Typically, it contains less than 1.5 % dicyandiamide, less than 0.5% urea, and less than 0.1 % thiourea. This solution is stable for at least 3 months if stored at a temperature below 20 °C. Prolonged storage leads to an increase in the pH and thus to instability of the solution. If a pH of 5.2 has been reached, the product should be used quickly, above pH 5.5 it should be discarded immediately by mixing it with at least the double volume of water. Otherwise, a thermal runaway reaction leading to temperatures above 100 °C and potential bursting of the container may occur.

The commercial crystalline Cyanamide F1000 from Degussa AG contains a special stabilizer system to ensure safe handling and transportation. It can be stored at least for 3 months at or below 20 °C. Temperatures above 40 °C must be avoided in any case.

Store in tightly closed containers in a cool well-ventilated area away from acids or acid fumes. Cyanamide can be stored in glass containers if it is stabilized with phosphoric, acetic, sulfuric, or boric acid; it attacks iron and steel, copper and brass. Sources of ignition, such as smoking and open flames, are prohibited where cyanamide is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever cyanamide is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Soln can be stored in glass, provided they are stabilized with phisphoric, acetic, sulfuric, or boric acid.

Solid is stored in a cool, dry, place. Liquid is stored in pH4 added with phosphoric acid, sulfuric acid, or boric acid.

Interactions

In six male alcoholic volunteers, oral administration of calcium carbimide (0.7 mg/kg) before ingestion of ethanol (0.5 g/kg) produced an interaction consisting of increased blood acetaldehyde level, tachycardia and increased pulse pressure, which was due mainly to decreased diastolic blood pressure. For these experimental conditions, calcium carbimide had a duration of action of at least 24 h to produce an interaction with ethanol. The order of intensity of the interaction with regard to the calcium carbimide pretreatment time interval was 4 greater than 8 approximately 12 greater than 24 hr. Using the criterion of heart rate above 100 as indicative of the calcium carbimide-ethanol interaction, the onset was 0.13, 0.25, 0.25 and 0.38 h for the 4-, 8-, 12- and 24-hr pretreatment experiments and the duration of the interaction was 1.6, 1.0, 1.0 and 0.12 hr, respectively. There were positive linear correlations between acetaldehyde level and heart rate and between acetaldehyde level and pulse pressure. There was appreciable interindividual variability in the heart rate and blood pressure responses. Increased blood acetaldehyde level seemed to be required for the physiological changes to occur. Calcium carbimide pretreatment at the 4 hr interval produced increased blood ethanol level for the last hour of the interaction and reduced the rate of ethanol metabolism.

IN A DOUBLE-BLIND STUDY, SUBJECTS WERE TREATED WITH DISULFIRAM OR CALCIUM CYANAMIDE, INHIBITORS OF ACETALDEHYDE DEHYDROGENASE ELIMINATION, PRIOR TO CONSUMPTION OF LOW DOSES OF ETHANOL. SELF-RATING SCALES, INDIVIDUAL INTERVIEWS, & OBSERVATIONS BY INDEPENDENT JUDGES REVEALED THAT EXPTL SUBJECTS MANIFESTED ENHANCED CHANGES IN MOOD & EUPHORIA COMPARED TO PLACEBO CONTROL SUBJECTS.

Systemic absorption after taking alc causes nausea, headache, vertigo, fall in blood pressure, & transitory intense redness of face.

Rats fed ethanol (150 mL/L) for 3 mo & diet contaminated with calcium cyanamide showed 2-fold higher activity of low km acetaldehyde dehydrogenase in liver, higher rate of alc elimination & 2-3 times lower acetaldehyde levels in blood during alc elimination.

Blood pressure response after alc admin was studied in relation to blood acetaldehyde levels in rats pretreated with cyanamide. Cyanamide inhibited low-km aldehyde dehydrogenase in liver & caused & incr acetaldehyde level in blood.

Cyanamide reacted with amino & thiol groups to form guanidino & isothiouronium cmpd respectively under physiological conditions. Possible mode of action of cyanamide on alcohol metabolism are discussed.

Stability Shelf Life

Hydrolyzed to urea.

Dates

Patel et al. Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism. Nature Chemistry, doi: 10.1038/nchem.2202, published online 16 March 2015 http://www.nature.com/nchem

Islam et al. Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. Nature Chemistry, doi: 10.1038/nchem.2703, published online 16 January 2017